IACS-9571 hydrochloride

Epigenetics Bromodomain Selectivity BET Inhibitor Comparison

IACS-9571 HCl is a potent, selective TRIM24/BRPF1 inhibitor (Kd 31nM/14nM) with >7700-fold BET selectivity. Its unique binding avoids off-target effects, ensuring reproducible data. The HCl salt improves solubility and stability for in vivo dosing. Ideal for HIV 'shock and kill' assays or TRIM24-specific cancer studies in glioblastoma, breast, and prostate models.

Molecular Formula C32H43ClN4O8S
Molecular Weight 679.2 g/mol
Cat. No. B2466333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIACS-9571 hydrochloride
Molecular FormulaC32H43ClN4O8S
Molecular Weight679.2 g/mol
Structural Identifiers
SMILESCCCOC1=CC(=CC(=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC(=C(C=C4)OC)OC)N(C(=O)N3C)C)OCCCCN(C)C.Cl
InChIInChI=1S/C32H42N4O8S.ClH/c1-8-14-42-22-16-23(43-15-10-9-13-34(2)3)18-24(17-22)44-30-21-28-27(35(4)32(37)36(28)5)20-26(30)33-45(38,39)25-11-12-29(40-6)31(19-25)41-7;/h11-12,16-21,33H,8-10,13-15H2,1-7H3;1H
InChIKeyMOYQIQKWUIYJMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

IACS-9571 Hydrochloride: A Selective Dual TRIM24/BRPF1 Bromodomain Inhibitor for Epigenetic Research


IACS-9571 hydrochloride (ASIS-P040 hydrochloride; CAS 2319611-93-1) is a potent, selective dual inhibitor of the bromodomain-containing proteins TRIM24 and BRPF1, two epigenetic reader proteins implicated in gene expression regulation and cancer pathogenesis [1]. It was developed through structure-guided design, resulting in a unique binding mode that confers low nanomolar affinities (ITC Kd = 31 nM for TRIM24 and 14 nM for BRPF1) and high selectivity over other bromodomains, including the BET family [1]. IACS-9571 hydrochloride is a high-quality chemical probe for investigating TRIM24/BRPF1 biology in vitro and in vivo .

Why Generic TRIM24/BRPF1 Inhibitors Cannot Substitute for IACS-9571 Hydrochloride


Bromodomain inhibitors exhibit profound selectivity differences that determine their utility in specific biological contexts. IACS-9571 hydrochloride distinguishes itself from other TRIM24/BRPF1 ligands and broader bromodomain inhibitors through its >7,700-fold selectivity over BET family proteins (e.g., BRD4) [1] and 9- to 21-fold selectivity over closely related BRPF2/3 bromodomains [1]. Its hydrochloride salt form further improves aqueous solubility and stability compared to the free base, which is critical for reproducible in vivo dosing and long-term storage . Substituting a less selective or chemically distinct analog risks confounding phenotypic readouts with off-target BET inhibition, altered pharmacokinetics, or precipitation artifacts.

IACS-9571 Hydrochloride Quantitative Differentiation Evidence Guide


>7,700-Fold Selectivity Over BET Bromodomains (BRD4) Eliminates Confounding Anti-BET Effects

IACS-9571 hydrochloride exhibits >7,700-fold selectivity for TRIM24 over the BET family bromodomain BRD4 (BRD4 BD1 and BD2) [1]. In contrast, the widely used BET inhibitor JQ1 binds BRD4 BD2 with an IC50 of 33 nM [2]. This extreme selectivity window ensures that IACS-9571 hydrochloride can probe TRIM24/BRPF1-dependent biology without confounding transcriptional effects mediated by BET inhibition.

Epigenetics Bromodomain Selectivity BET Inhibitor Comparison

9- to 21-Fold Intra-Family Selectivity Over BRPF2 and BRPF3 Bromodomains

Within the BRPF subfamily, IACS-9571 hydrochloride demonstrates 9-fold selectivity over BRPF2 (Kd = 12 nM for BRPF2 vs. 1.3 nM for BRPF1) and 21-fold selectivity over BRPF3 (Kd = 27 nM for BRPF3 vs. 1.3 nM for BRPF1) [1]. This intra-family discrimination is superior to many pan-BRPF inhibitors that fail to distinguish these paralogs.

Bromodomain Subfamily Selectivity BRPF Paralogs Epigenetic Reader Profiling

Cellular Potency and Oral Bioavailability Enable Robust In Vivo Studies

IACS-9571 hydrochloride achieves an EC50 of 50 nM in cellular assays and exhibits favorable oral bioavailability (F = 29% in mice at 10 mg/kg p.o.) [1]. These metrics contrast with earlier TRIM24/BRPF1 tool compounds that lacked sufficient cellular potency or oral exposure for reliable in vivo target engagement studies.

Pharmacokinetics Cellular Efficacy In Vivo Pharmacology

Hydrochloride Salt Form Enhances Aqueous Solubility and Long-Term Stability

The hydrochloride salt of IACS-9571 provides markedly improved water solubility (10 mg/mL in H2O with sonication/warming) compared to the free base, which is insoluble in water . Additionally, the salt form demonstrates enhanced stability, with a shelf life of ≥2 years when stored at -20°C [1]. The free base form lacks these practical handling advantages.

Chemical Formulation Solubility Enhancement Compound Storage

HIV-1 Latency Reversal with Suppressed T-Cell Activation: A Unique Functional Profile

In HIV-1 latency models, IACS-9571 hydrochloride (20 μM) synergizes with PEP005 (5 nM) to reactivate latent provirus in CD4+ T cells from ART-treated individuals while paradoxically suppressing IL2 and CD69 expression—markers of global T-cell activation—in PBMCs and Jurkat T cells [1]. This functional dichotomy (latency reversal with immune quiescence) contrasts with canonical latency reversing agents (LRAs) like PMA/ionomycin that cause broad T-cell activation.

HIV-1 Latency Reversal T-Cell Activation Viral Reservoir

Unique Binding Mode Revealed by X-Ray Cocrystal Structures Guides Rational Design

X-ray cocrystal structures of IACS-9571 bound to TRIM24 and BRPF1 reveal a unique binding mode characterized by a distinct N,N-dimethylbenzimidazolone scaffold occupying the acetyl-lysine pocket and an extended phenoxy-sulfonamide moiety engaging a hydrophobic cleft [1]. This binding mode is structurally distinct from BET inhibitors (e.g., JQ1, which binds a different pocket geometry) and explains the exceptional selectivity profile.

Structural Biology Ligand-Protein Interaction Rational Drug Design

Best Research and Industrial Application Scenarios for IACS-9571 Hydrochloride


HIV-1 Latency Reversal Research

IACS-9571 hydrochloride is uniquely suited for HIV-1 'shock and kill' studies because it reactivates latent provirus while suppressing global T-cell activation, a profile not observed with canonical LRAs. Use in combination with PEP005 or other PKC agonists to assess latent reservoir clearance in ex vivo patient CD4+ T cells or in vitro latency models [1].

TRIM24-Dependent Cancer Target Validation

Given its high selectivity for TRIM24 over BET proteins, IACS-9571 hydrochloride is the tool of choice for dissecting TRIM24-specific oncogenic functions in glioblastoma, breast cancer, and prostate cancer models. Employ in proliferation, invasion, and gene expression studies where BET inhibitor confounds must be avoided [1].

BRPF1-Mediated Leukemogenesis and Histone Acetyltransferase Complex Studies

The 9- to 21-fold intra-BRPF selectivity makes IACS-9571 hydrochloride ideal for investigating BRPF1-specific roles in MOZ/MORF HAT complex assembly and leukemic transformation (e.g., 8p11 chromosomal rearrangements). Use in chromatin immunoprecipitation (ChIP) and gene expression assays to map BRPF1-dependent transcriptional programs [1].

Chemical Probe for Bromodomain Selectivity Profiling

IACS-9571 hydrochloride serves as a benchmark selective inhibitor in bromodomain panel screens to define the selectivity fingerprint of new epigenetic chemical probes. Its well-characterized >7,700-fold BET selectivity and >10 μM Kd for most other bromodomains provide a clear baseline for evaluating off-target liabilities of novel compounds [1].

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